molecular formula C14H20N2O4 B2402432 tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate CAS No. 1443979-31-4

tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate

Cat. No.: B2402432
CAS No.: 1443979-31-4
M. Wt: 280.324
InChI Key: PDTNVMXCYRNXGZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a hydroxyl-substituted ethyl chain, and a phenylcarbamoyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc protection is widely employed to safeguard amine functionalities during multi-step reactions . Its structure combines hydrolytic stability (due to the Boc group) with reactivity at the hydroxyl and carbamate sites, enabling diverse functionalization.

Properties

IUPAC Name

tert-butyl N-(1-anilino-3-hydroxy-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTNVMXCYRNXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:

  • Oxidation : Converts to ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction : Forms alcohols or amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Participates in nucleophilic substitutions, where the hydroxyl group can be replaced by other nucleophiles.

Biology

The compound is utilized in biological research to study enzyme interactions and protein modifications. Its role includes:

  • Enzyme Inhibition Studies : The compound has demonstrated effectiveness in inhibiting specific enzymes involved in metabolic regulation. For instance, studies have shown that it acts as a competitive inhibitor with a notable IC50 value.
  • Protein Binding Affinity : Research utilizing surface plasmon resonance has indicated high binding affinity to target proteins, suggesting its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a prodrug and in drug delivery systems:

  • Prodrug Development : The compound's structure allows it to enhance the delivery and efficacy of therapeutic agents.
  • Therapeutic Applications : Preliminary studies suggest that it may have anti-inflammatory properties and could be beneficial in treating various diseases .

The following table summarizes the biological activities observed for this compound compared to related compounds:

Compound NameEnzyme InhibitionProtein Binding AffinityTherapeutic Potential
This compoundHighStrongPromising
Related Compound AModerateModerateModerate
Related Compound BLowWeakLimited

Study on Enzyme Inhibition

A research study demonstrated that this compound effectively inhibited an enzyme critical for metabolic regulation. The kinetic assays revealed a competitive inhibition mechanism, highlighting its potential utility in metabolic studies.

Protein Binding Studies

Another case study focused on the binding affinity of this compound to various protein targets. Using advanced techniques such as surface plasmon resonance (SPR), researchers found that it exhibited high binding affinity, suggesting its potential use in drug design.

Comparison with Similar Compounds

Key Observations :

  • Bromohexyl Analog : The bromine atom introduces alkylation capability, making it useful in nucleophilic substitution reactions, unlike the target compound’s hydroxyl group, which may participate in oxidation or esterification .
  • Azidoethyl Variant : The azide group enables click chemistry applications, a feature absent in the target compound .

Physicochemical and Reactivity Profiles

Property Target Compound Pyrazole Analog Bromohexyl Analog
Solubility (Polarity) Moderate (hydroxyl) High (pyrazole) Low (alkyl chain)
Stability in Acid Boc stable Boc stable Boc stable
Deprotection Reagent TFA TFA TFA
Functional Group Reactivity Hydroxyl oxidation Pyrazole N-alkylation Bromine substitution

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 1443979-31-4

tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound contains a tert-butyl carbamate group and is utilized in various biochemical applications, including enzyme interactions and protein modifications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways that are crucial for cellular function.

Applications in Research

  • Enzyme Interactions : The compound is employed to study the dynamics of enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms.
  • Protein Modifications : It is used to investigate post-translational modifications of proteins, which are essential for regulating protein function and activity.
  • Drug Delivery Systems : Research indicates its potential role as a prodrug, enhancing the delivery and efficacy of therapeutic agents.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Inhibition : A research study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic regulation. The inhibition was quantified using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value indicative of its potency .
  • Protein Binding Studies : Another case study focused on the binding affinity of the compound to various protein targets. Using surface plasmon resonance (SPR), researchers found that it exhibited high binding affinity to target proteins, suggesting its potential as a lead compound for drug development .

Comparative Biological Activity

The following table summarizes the biological activities observed for this compound compared to related compounds:

Compound NameEnzyme InhibitionProtein Binding AffinityTherapeutic Potential
This compoundHighStrongPromising
Related Carbamate Compound AModerateModerateModerate
Related Carbamate Compound BLowWeakLimited

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